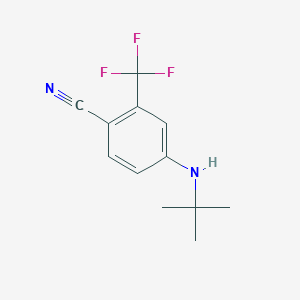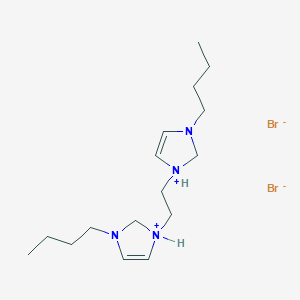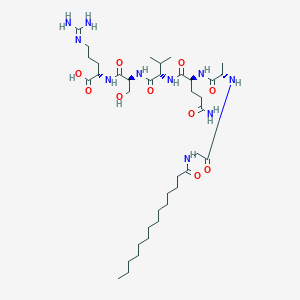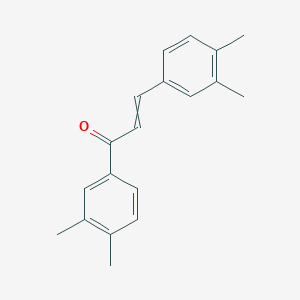![molecular formula C13H21N3O2 B12535034 N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide CAS No. 652139-70-3](/img/structure/B12535034.png)
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an aminophenyl group, a dimethylaminoethyl group, and a methoxyacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminophenyl Intermediate: The synthesis begins with the preparation of the 4-aminophenyl intermediate. This can be achieved through nitration of aniline, followed by reduction of the nitro group to an amino group.
Introduction of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group. This can be accomplished through a nucleophilic substitution reaction, where the aminophenyl intermediate reacts with a suitable alkylating agent, such as 2-chloro-N,N-dimethylethylamine.
Formation of the Methoxyacetamide Group: The final step involves the introduction of the methoxyacetamide group. This can be achieved through an acylation reaction, where the intermediate from the previous step reacts with methoxyacetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It is also used in the development of fluorescent probes for imaging studies.
Medicine: The compound has potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It is also being investigated for its potential use in cancer treatment.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-acetamide: This compound lacks the methoxy group, which may affect its chemical properties and biological activity.
N-(4-Aminophenyl)-N-[2-(ethylamino)ethyl]-2-methoxyacetamide: This compound has an ethylamino group instead of a dimethylamino group, which may influence its reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
652139-70-3 |
|---|---|
Formule moléculaire |
C13H21N3O2 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H21N3O2/c1-15(2)8-9-16(13(17)10-18-3)12-6-4-11(14)5-7-12/h4-7H,8-10,14H2,1-3H3 |
Clé InChI |
DBKRBMZKBZYJRA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C1=CC=C(C=C1)N)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


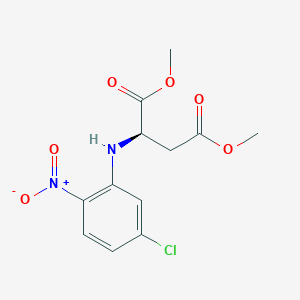
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)

![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)
